molecular formula C21H22FN3O3S B11396700 N-cyclohexyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

N-cyclohexyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

Cat. No.: B11396700
M. Wt: 415.5 g/mol
InChI Key: LZGRUFDZUMBYJJ-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, a fluorinated benzene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The fluorinated benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include cyclohexanone derivatives.

    Reduction: Products include reduced oxadiazole derivatives.

    Substitution: Products include substituted benzene derivatives.

Scientific Research Applications

N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE has several applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies involving enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the transition state of enzyme substrates.

    Protein Binding: The compound can bind to proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-Fluorobenzenesulfonimide: Used for electrophilic fluorination.

    Sulfonamide Derivatives: Common in medicinal chemistry for their enzyme inhibition properties.

    Oxadiazole Derivatives: Known for their biological activities and use in material science.

Uniqueness

N-CYCLOHEXYL-4-FLUORO-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity not commonly found in other compounds.

Properties

Molecular Formula

C21H22FN3O3S

Molecular Weight

415.5 g/mol

IUPAC Name

N-cyclohexyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C21H22FN3O3S/c22-17-11-13-19(14-12-17)29(26,27)25(18-9-5-2-6-10-18)15-20-23-21(24-28-20)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10,15H2

InChI Key

LZGRUFDZUMBYJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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